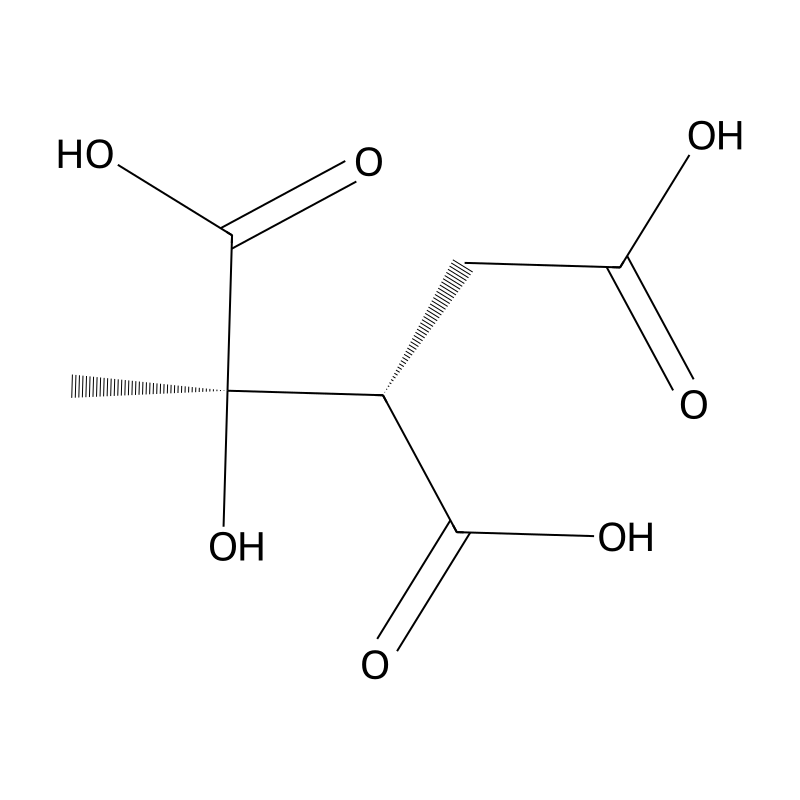DL-threo-2-methylisocitrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
DL-threo-2-methylisocitrate is a derivative of isocitrate and plays a crucial role as an intermediate in the methylcitrate cycle. This compound is formed from 2-methylcitrate through the action of specific enzymes, particularly isocitrate lyase. It has been identified as a substrate for various enzymatic reactions and is involved in the metabolism of certain amino acids and fatty acids .
Metabolite Identification
Due to its structure, (2S,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid can be a metabolite of various biological processes. Research has identified it as a metabolite in Saccharomyces cerevisiae (baker's yeast) PubChem: and Escherichia coli PubChem: . Understanding its presence in these organisms can provide insights into their metabolic pathways.
Potential Role in Human Metabolism
Recent studies suggest (2S,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid may also be present as a metabolite in humans. Further research is required to determine its function and significance within the human body.
DL-threo-2-methylisocitrate undergoes several key reactions:
- Conversion to Pyruvate and Succinate: It is cleaved by methylisocitrate lyase into pyruvate and succinate. This reaction is analogous to the conversion of isocitrate into succinate and glyoxylate .
- Reversible Reactions: The compound can also participate in reversible reactions catalyzed by aconitase enzymes, which convert it to alpha-methyl-cis-aconitate .
DL-threo-2-methylisocitrate exhibits notable biological activities:
- Substrate for Enzymes: It serves as a substrate for isocitrate lyase 1, which plays a role in the catabolism of propionate and certain amino acids .
- Mitochondrial Function: The enzyme responsible for its metabolism is located in the mitochondrial matrix, indicating its importance in cellular energy production and metabolic regulation .
DL-threo-2-methylisocitrate can be synthesized through various methods, including:
- Enzymatic Synthesis: Using specific enzymes such as methylisocitrate lyase to catalyze the conversion from 2-methylcitrate.
- Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions starting from simpler precursors like propionyl-CoA and oxaloacetate .
The applications of DL-threo-2-methylisocitrate are primarily in research settings:
- Metabolic Studies: It is used to investigate metabolic pathways involving propionate metabolism.
- Biochemical Research: The compound serves as a tool for studying enzyme kinetics and metabolic regulation in various organisms .
Several compounds are structurally or functionally similar to DL-threo-2-methylisocitrate. Below is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Isocitrate | Tricarboxylic acid | Central role in the citric acid cycle |
| 2-Methylcitrate | Methyl group on citrate | Precursor to DL-threo-2-methylisocitrate |
| Erythro-L-isocitrate | Different stereochemistry | Less active in certain enzymatic reactions |
| D-threo-alpha-methylisocitrate | Similar methylation | Involved in different enzymatic pathways |
DL-threo-2-methylisocitrate stands out due to its specific enzymatic interactions and its role in the methylcitrate cycle, making it integral to studies on metabolism involving propionate.








